molecular formula C15H20ClNO B5749011 2-chloro-N-cycloheptyl-4-methylbenzamide

2-chloro-N-cycloheptyl-4-methylbenzamide

Cat. No. B5749011
M. Wt: 265.78 g/mol
InChI Key: UPZNTWUTKSUDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-cycloheptyl-4-methylbenzamide, also known as Milacemide, is a synthetic compound that belongs to the benzamide class of drugs. It was first discovered in the 1970s and has since been extensively studied for its potential therapeutic applications. Milacemide has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-cycloheptyl-4-methylbenzamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. 2-chloro-N-cycloheptyl-4-methylbenzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-chloro-N-cycloheptyl-4-methylbenzamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its potential therapeutic effects. 2-chloro-N-cycloheptyl-4-methylbenzamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

2-chloro-N-cycloheptyl-4-methylbenzamide has several advantages as a research compound. It is relatively easy to synthesize and has been well-studied, making it a reliable and well-established research tool. However, there are also some limitations to its use. 2-chloro-N-cycloheptyl-4-methylbenzamide has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, the compound is not very soluble in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-chloro-N-cycloheptyl-4-methylbenzamide. One area of interest is the compound's potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to better understand the compound's mechanism of action and potential therapeutic effects in these conditions. Additionally, 2-chloro-N-cycloheptyl-4-methylbenzamide may have potential applications in the treatment of depression, anxiety, and schizophrenia, and further research is needed to explore these possibilities. Finally, the development of new synthesis methods and analogs of 2-chloro-N-cycloheptyl-4-methylbenzamide may lead to the discovery of even more effective compounds with potential therapeutic applications.

Synthesis Methods

2-chloro-N-cycloheptyl-4-methylbenzamide can be synthesized by reacting 4-methylbenzoyl chloride with cycloheptylamine in the presence of anhydrous aluminum chloride. The resulting product is then chlorinated using thionyl chloride to yield 2-chloro-N-cycloheptyl-4-methylbenzamide. The synthesis method has been well-established and is widely used in laboratories.

Scientific Research Applications

2-chloro-N-cycloheptyl-4-methylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. 2-chloro-N-cycloheptyl-4-methylbenzamide has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.

properties

IUPAC Name

2-chloro-N-cycloheptyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-11-8-9-13(14(16)10-11)15(18)17-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZNTWUTKSUDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCCCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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